molecular formula C18H15NO5S2 B11265821 Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11265821
M. Wt: 389.4 g/mol
InChI Key: SPQTWNFKMPKCPT-UHFFFAOYSA-N
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Description

Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate: is an organic compound with the molecular formula C18H15NO5S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfamoyl group attached to a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and phenoxyphenyl reagents. The process may include steps such as esterification, sulfonation, and coupling reactions. Specific conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to achieve consistent quality and large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and phenoxyphenyl moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene and phenoxyphenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology: In biological research, this compound may be used to study the interactions of sulfamoyl-containing molecules with biological targets, such as enzymes and receptors.

Medicine: Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The phenoxyphenyl moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the phenoxyphenyl moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C18H15NO5S2

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)26(21,22)19-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12,19H,1H3

InChI Key

SPQTWNFKMPKCPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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